![molecular formula C28H20N2O3 B6489790 3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide CAS No. 887887-48-1](/img/structure/B6489790.png)
3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a biphenyl moiety (two connected phenyl rings) and a benzofuran moiety (a fused benzene and furan ring). The “-amido” suggests the presence of an amide functional group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through methods like Suzuki coupling .Scientific Research Applications
Covalent Organic Frameworks (COFs) and Hierarchical Porosity
3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide: (let’s call it BPC-COF) can be incorporated into covalent organic frameworks (COFs). COFs are crystalline porous organic polymers assembled through covalent bonds. They possess well-ordered nanopores that are designable, tunable, and modifiable. Here’s how BPC-COF contributes:
- Hierarchical Porosity : BPC-COF can serve as a building block for two-dimensional (2D) COFs with hierarchical porosity. These frameworks exhibit multiple-pore skeletons, allowing for enhanced adsorption, catalysis, and separation processes .
Mechanism of Action
Target of Action
The primary target of 3-{[1,1’-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 axis is a key player in the immune evasion of cancer cells .
Mode of Action
The compound interacts with its targets by blocking the PD-1/PD-L1 interaction . This blocking activity prevents PD-1 from binding to PD-L1 . The compound’s mode of action is similar to that of macrocyclic peptide inhibitors of PD-L1, which bind to PD-L1 within its large PD-1-binding surface and prevent PD-1 from binding to PD-L1 .
Biochemical Pathways
The compound affects the biochemical pathways related to the degradation of polychlorinated biphenyls (PCBs). Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC) and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .
Pharmacokinetics
It is known that biphenyl derivatives, which are small-molecule inhibitors of pd-1/pd-l1, have advantages of oral bioavailability, high tumor penetration, and better pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the PD-1/PD-L1 interaction, leading to the activation of T cells and the potential recovery of a significant subset of cancer patients . This can lead to the durable regression and even cure in a subset of hard-to-treat cancers .
Safety and Hazards
properties
IUPAC Name |
N-phenyl-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3/c31-27(21-17-15-20(16-18-21)19-9-3-1-4-10-19)30-25-23-13-7-8-14-24(23)33-26(25)28(32)29-22-11-5-2-6-12-22/h1-18H,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIQUZUUYAQHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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